molecular formula C23H28ClF3N2O B14391104 N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea CAS No. 88468-03-5

N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea

Cat. No.: B14391104
CAS No.: 88468-03-5
M. Wt: 440.9 g/mol
InChI Key: XOQDDGZBISVUIH-UHFFFAOYSA-N
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Description

N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature range from 40°C up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent and urea moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and chloro substituents enhances its reactivity and potential for diverse applications.

Properties

CAS No.

88468-03-5

Molecular Formula

C23H28ClF3N2O

Molecular Weight

440.9 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]-1-heptyl-1-(2-phenylethyl)urea

InChI

InChI=1S/C23H28ClF3N2O/c1-2-3-4-5-9-15-29(16-14-18-10-7-6-8-11-18)22(30)28-21-13-12-19(24)17-20(21)23(25,26)27/h6-8,10-13,17H,2-5,9,14-16H2,1H3,(H,28,30)

InChI Key

XOQDDGZBISVUIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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